molecular formula C8H12Cl2F3N3 B14024691 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride

2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride

Cat. No.: B14024691
M. Wt: 278.10 g/mol
InChI Key: MIUURQOLRRYSFX-RZFWHQLPSA-N
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Description

IUPAC Name: 2-[(1R)-1-Aminoethyl]-6-(trifluoromethyl)pyridin-4-amine dihydrochloride Molecular Formula: C₈H₁₂Cl₂F₃N₃ Molecular Weight: 298.11 g/mol Structural Features:

  • A pyridine ring substituted at position 2 with a chiral (1R)-1-aminoethyl group and at position 6 with a trifluoromethyl (CF₃) group.
  • The 4-position is occupied by an amine group.
  • Exists as a dihydrochloride salt, enhancing aqueous solubility and stability compared to the free base .

The compound’s chirality and electron-withdrawing CF₃ group are critical for its physicochemical properties. The dihydrochloride form improves bioavailability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H12Cl2F3N3

Molecular Weight

278.10 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C8H10F3N3.2ClH/c1-4(12)6-2-5(13)3-7(14-6)8(9,10)11;;/h2-4H,12H2,1H3,(H2,13,14);2*1H/t4-;;/m1../s1

InChI Key

MIUURQOLRRYSFX-RZFWHQLPSA-N

Isomeric SMILES

C[C@H](C1=NC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl

Canonical SMILES

CC(C1=NC(=CC(=C1)N)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Overview

The preparation of 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine; dihydrochloride involves multi-step synthetic routes focusing on:

  • Introduction of the trifluoromethyl group onto the pyridine ring.
  • Installation of the chiral aminoethyl side chain at the 2-position.
  • Formation of the dihydrochloride salt to enhance stability and solubility.

The synthesis typically requires careful control of stereochemistry to obtain the (R)-enantiomer with high optical purity.

Synthetic Route from Pyridine Precursors

One documented approach involves the synthesis of 2-amino-4-(trifluoromethyl)pyridine derivatives, which serve as key intermediates. The process includes:

  • Amination and Dehalogenation Steps : Starting from chlorinated trifluoromethylpyridine derivatives, nucleophilic substitution with ammonia in the presence of hydrophilic ethers produces amino-substituted intermediates. Subsequent catalytic dehalogenation yields the desired amino-trifluoromethylpyridine core.

  • Reaction Conditions : The amination is conducted preferably at temperatures between 100°C to 200°C, optimally 130°C to 160°C, for 2 to 24 hours, with 4 to 7 hours being most effective.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) catalysis under hydrogen pressure (e.g., 1.6 MPa) at elevated temperatures (~100°C) facilitates dehalogenation without isolating intermediates.

Chiral Aminoethyl Side Chain Introduction

The installation of the (1R)-1-aminoethyl substituent is achieved through stereoselective methods, often involving:

  • Chiral Sulfinamide Intermediates : The use of chiral sulfinyl amines allows for the formation of optically pure intermediates. For example, an R-optical isomer of N-[4-(1-amino-ethyl)-2,6-difluorophenyl]-methanesulfonamide is prepared by mixing solids with hydrochloric acid solutions, followed by recrystallization and purification steps to ensure high optical purity.

  • Hydrochloride Salt Formation : The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid solutions of 3N to 6N normality, followed by concentration under reduced pressure and purification with solvents such as acetone.

Representative Preparation Procedure

Step Number Procedure Description Conditions/Notes
1 Reaction of 2,6-dichloro-4-trifluoromethylpyridine with ammonia in 2-Me-THF solvent 150°C, 6 hours, autoclave reaction vessel
2 Catalytic hydrogenation with 5% Pd/C under 1.6 MPa hydrogen pressure 100°C, 3 hours
3 Filtration and extraction of organic layer, washing and drying Use of ethyl acetate, saturated saline, sodium sulfate drying
4 Crystallization by addition of n-hexane under ice cooling 30 minutes stirring, repeated washing with ice-cooled n-hexane
5 Conversion of free base to dihydrochloride salt by mixing with HCl solution (3N-6N), concentration, purification Concentration under reduced pressure, purification with acetone

Data Tables from Literature

Parameter Value / Range Reference
Amination Temperature 100–200°C (optimal 130–160°C)
Amination Reaction Time 2–24 hours (optimal 4–7 hours)
Hydrogenation Pressure 1.6 MPa
Hydrogenation Temperature ~100°C
Hydrochloric Acid Normality for Salt Formation 3N to 6N
Optical Purity of Chiral Intermediate High (not numerically specified)
Yield of 2-amino-4-trifluoromethylpyridine intermediate 71.4%

Research Discoveries and Notes

  • The use of chiral sulfinyl amines as intermediates is critical for obtaining the (R)-enantiomer with high optical purity, which is essential for the biological activity of the final compound.

  • The synthetic route avoids the need for isolation of unstable intermediates by performing sequential reactions in a single vessel, improving industrial scalability and reducing cost.

  • The dihydrochloride salt form enhances the compound’s stability and handling properties, which is a common practice for amine-containing pharmaceuticals.

  • The reaction conditions, including temperature, pressure, and acid normality, have been optimized to balance yield, purity, and stereochemical integrity.

- PubChem Compound Summary CID 169449186: 6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine; dihydrochloride, 2025.

- EP Patent EP2527327A1: Method for producing 2-amino-4-(trifluoromethyl)pyridine, 2011.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from diverse sources:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
2-[(1R)-1-Aminoethyl]-6-(trifluoromethyl)pyridin-4-amine dihydrochloride C₈H₁₂Cl₂F₃N₃ 298.11 - 2-[(1R)-1-aminoethyl]
- 6-CF₃
- 4-amine (dihydrochloride)
Chiral center; high solubility due to dihydrochloride salt; CF₃ enhances lipophilicity.
3-[(1R)-1-Aminoethyl]-4-bromophenol hydrochloride C₇H₈BrClNO 250.48 - 3-[(1R)-1-aminoethyl]
- 4-Br
- Phenol ring
Bromine increases molecular weight; phenolic -OH may reduce solubility. Chiral but lacks pyridine ring.
1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride C₇H₇Cl₂F₃N₂ 247.05 - 3-Methanamine
- 2-Cl
- 6-CF₃
Chlorine at position 2 may sterically hinder interactions; smaller amine group.
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine C₁₁H₉F₆N₂O 323.20 - 2-CF₃
- 6-Methoxy with cyclopropyl
Bulky substituent reduces solubility; dual CF₃ groups increase lipophilicity.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthylamine dihydrochloride C₁₁H₁₃Cl₂F₃N₂ 309.14 - Fused naphthylamine ring
- 3-CF₃
Rigid fused-ring system may limit conformational flexibility; dihydrochloride improves solubility.

Key Observations

Chirality: The target compound and 3-[(1R)-1-aminoethyl]-4-bromophenol hydrochloride share a chiral (1R)-configured aminoethyl group, which is absent in non-chiral analogs like 1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine. Chirality is critical for enantioselective interactions in biological systems.

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and analogs from and . CF₃ enhances metabolic stability and lipophilicity but may reduce solubility in polar solvents . Chlorine in 1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanamine introduces steric effects.

Salt Forms: Dihydrochloride salts (target compound and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthylamine) exhibit superior solubility compared to monohydrochloride analogs.

Solubility and Bioavailability

  • The dihydrochloride form of the target compound likely has higher aqueous solubility (≥50 mg/mL) than non-salt analogs like 2-(trifluoromethyl)-6-methoxy pyridin-4-amine (<10 mg/mL).
  • Bulky substituents (e.g., cyclopropylmethoxy in ) reduce solubility but may improve membrane permeability.

Research Implications

  • Drug Design: The pyridine core with CF₃ and aminoethyl groups is a promising scaffold for kinase inhibitors or GPCR-targeted therapies.
  • Synthetic Challenges : Introducing CF₃ groups requires specialized fluorination techniques, as seen in intermediates from and .

Q & A

Q. What synthetic routes are recommended for preparing 2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine dihydrochloride?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine cores. Key steps include:

  • Trifluoromethyl introduction : Use halogen-exchange reactions with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
  • Chiral amine incorporation : Enantioselective reduction of ketones or enzymatic resolution to achieve the (1R)-configuration .
  • Salt formation : React the free base with HCl in ethanol/water mixtures to precipitate the dihydrochloride salt .
    Critical Parameters : Monitor reaction intermediates via LC-MS and confirm enantiopurity using chiral HPLC or polarimetry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
  • Structural confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (¹H, ¹³C, COSY, HSQC) to assign stereochemistry and substituent positions .
  • Salt stoichiometry : Confirm via elemental analysis or ion chromatography for chloride content .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and use a common reference standard .
  • Profile impurities : Conduct LC-MS/MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with activity .
  • Validate targets : Use knockout cell lines or competitive binding assays to confirm specificity .
  • Statistical analysis : Apply multivariate regression to correlate structural variants (e.g., enantiomeric excess) with activity trends .

Q. What computational strategies can predict the compound’s reactivity and stability in biological systems?

Methodological Answer:

  • Reactivity : Perform DFT calculations to map electrophilic/nucleophilic sites, focusing on the trifluoromethyl group’s electron-withdrawing effects .
  • Metabolic stability : Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions and identify labile sites (e.g., amine oxidation) .
  • Solubility : Apply COSMO-RS models to estimate aqueous solubility and guide salt/formulation optimization .

Q. How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketones to achieve >98% ee .
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced dynamic resolution : Exploit diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiopurity .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Stress testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours and monitor degradation via LC-MS .
  • Oxidative stability : Expose to H₂O₂ (0.3% v/v) and quantify peroxide adducts .
  • Photostability : Use a UV chamber (λ = 365 nm) to assess decomposition kinetics and identify photodegradants .

Q. How can researchers reconcile discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

  • Solvent effects : Re-run NMR in standardized solvents (e.g., DMSO-d₆ or CDCl₃) and document temperature .
  • Dynamic effects : Conduct VT-NMR to detect conformational exchange broadening (e.g., amine proton exchange) .
  • Reference standards : Cross-validate with synthesized isotopologs (e.g., ¹³C-labeled compounds) .

Q. What methodologies validate the compound’s interaction with proposed biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for target proteins .
  • Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts upon ligand binding .

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